molecular formula C9H10N2O B11920409 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11920409
M. Wt: 162.19 g/mol
InChI Key: CCTAYAWMQPVYCX-UHFFFAOYSA-N
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Description

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the 3,3-dimethyl group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Lewis acids or transition metal complexes may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, as an anticancer agent, it may inhibit specific kinases or disrupt DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the 3,3-dimethyl substitution.

    Imidazo[1,2-a]pyrimidine: A similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring.

Uniqueness

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,3-dimethylimidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C9H10N2O/c1-9(2)8(12)10-7-5-3-4-6-11(7)9/h3-6H,1-2H3

InChI Key

CCTAYAWMQPVYCX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N=C2N1C=CC=C2)C

Origin of Product

United States

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